molecular formula C17H13ClN2OS B5471510 (E)-3-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(2-THIENYL)-2-PROPEN-1-ONE

(E)-3-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(2-THIENYL)-2-PROPEN-1-ONE

Cat. No.: B5471510
M. Wt: 328.8 g/mol
InChI Key: INRYFQOZLMEXKX-MDZDMXLPSA-N
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Description

(E)-3-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(2-THIENYL)-2-PROPEN-1-ONE is a synthetic organic compound. It features a pyrazole ring substituted with a chlorine atom, a methyl group, and a phenyl group, along with a thienyl group attached to a propenone moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(2-THIENYL)-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by chlorination and methylation.

    Aldol Condensation: The pyrazole derivative is then subjected to an aldol condensation with a thienyl aldehyde to form the propenone moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of alcohols or alkanes.

    Substitution: The chlorine atom on the pyrazole ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Medicine

    Drug Development: Studied for its potential as a lead compound in drug discovery.

Industry

    Material Science:

Mechanism of Action

The mechanism of action for (E)-3-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(2-THIENYL)-2-PROPEN-1-ONE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(5-BROMO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(2-THIENYL)-2-PROPEN-1-ONE
  • (E)-3-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(2-FURYL)-2-PROPEN-1-ONE

Uniqueness

The uniqueness of (E)-3-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(2-THIENYL)-2-PROPEN-1-ONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the thienyl group, in particular, may impart unique electronic properties compared to similar compounds with different substituents.

Properties

IUPAC Name

(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c1-12-14(9-10-15(21)16-8-5-11-22-16)17(18)20(19-12)13-6-3-2-4-7-13/h2-11H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRYFQOZLMEXKX-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=CC(=O)C2=CC=CS2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C/C(=O)C2=CC=CS2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(2-THIENYL)-2-PROPEN-1-ONE
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(E)-3-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(2-THIENYL)-2-PROPEN-1-ONE
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(E)-3-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-1-(2-THIENYL)-2-PROPEN-1-ONE

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